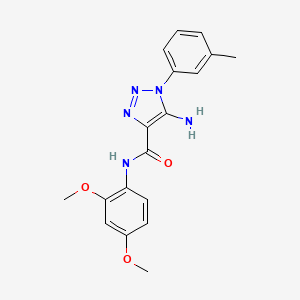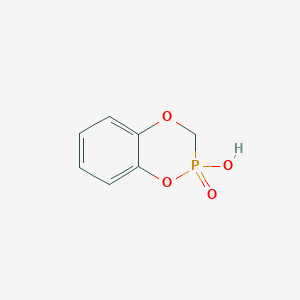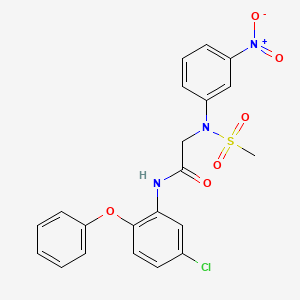![molecular formula C19H22N2O3S B4617327 N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)
N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves solid phase synthesis techniques or specific catalyzed reactions. For instance, Luo and Huang (2004) described the solid phase synthesis of N-p-Methylbenzyl benzamide, emphasizing the use of polystyryl- sulfonyl chloride resin treated with p-methylbenzyl amine to yield the desired product with a significant yield of 76% (Luo & Huang, 2004). Similarly, Neukom, Aquino, and Wolfe (2011) reported on the Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides to synthesize heterocyclic products, indicating the method's efficiency for generating complex structures (Neukom, Aquino, & Wolfe, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction. Goel et al. (2017) and Stenfors and Ngassa (2020) have provided insights into the crystal structure of N-(4-methylbenzyl)benzamide, highlighting intermolecular hydrogen bonds and weak C—H⋯π interactions forming layers parallel to the a-axis, which stabilizes the crystal structure (Goel et al., 2017), (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
The chemical reactions involving such compounds can vary widely, depending on the functional groups present. For example, reactions involving sulfonamide groups have been explored for their potential as prodrug forms, indicating a keen interest in their reactivity and functional utility (Larsen, Bundgaard, & Lee, 1988).
Physical Properties Analysis
The physical properties, such as crystal morphology, piezoelectric coefficients, and thermal stability, of compounds like N-(4-methylbenzyl)benzamide have been thoroughly investigated, showcasing their multifunctional optical and piezoelectric potential (Goel et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity and stability under various conditions, play a crucial role in understanding the utility of such compounds. The reactivity nature, characterized through methods such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis, provides insights into the molecule's behavior in chemical reactions (FazilathBasha et al., 2021).
Aplicaciones Científicas De Investigación
Class III Antiarrhythmic Activity
Research has shown that certain 4-[(methylsulfonyl)amino]benzamides exhibit potent Class III antiarrhythmic activity. These compounds have been tested in both in vitro and in vivo settings, demonstrating their ability to prolong the action potential duration without affecting conduction. This action is crucial for their application in treating arrhythmias, as they can terminate ventricular fibrillation and restore sinus rhythm, specifically through blocking the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).
Crystal Structure and Synthesis Techniques
N-p-Methylbenzyl benzamide and its derivatives have been synthesized using various techniques, including solid phase synthesis. Research in this area focuses on the crystal structure of these compounds, which is essential for understanding their physical properties and potential applications in material science and pharmaceuticals. This includes the study of intermolecular hydrogen bonds and weak C—H⋯π interactions, which are pivotal for crystal engineering and designing new materials (Luo & Huang, 2004).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, including those related to the core structure of N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, have been studied for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These inhibitors have nanomolar potency across several CA isoenzymes, highlighting their potential for therapeutic applications in conditions where CA activity is implicated (Supuran et al., 2013).
Enantioselective Substitution and Asymmetric Synthesis
The chemical flexibility of sulfoximine and sulfonylamide groups allows for their use in enantioselective substitution reactions, leading to the synthesis of chiral alkenes and other molecules with high enantioselectivity. This area of research is particularly relevant for developing new methodologies in asymmetric synthesis, contributing to the synthesis of bioactive compounds and pharmaceuticals (Scommoda et al., 1996).
Propiedades
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-13-20-19(22)17-9-11-18(12-10-17)21(25(3,23)24)14-16-7-5-15(2)6-8-16/h4-12H,1,13-14H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWZJJBRGPRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)
![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)

![8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4617291.png)
![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)

![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)


